N-(4-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further modified with a carbamoyl-methyl group bound to a 4-fluorophenylmethyl substituent. The compound’s synthesis likely involves multi-step functionalization of the imidazole ring, as inferred from analogous procedures in the literature (e.g., sulfanyl-acetamide couplings and carbamoylations) .
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3S/c22-15-3-1-14(2-4-15)9-24-19(29)11-27-18(12-28)10-25-21(27)31-13-20(30)26-17-7-5-16(23)6-8-17/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFXVGIUEGKMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)F)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H19F2N3O2S
- Molecular Weight : 373.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the GABA-A receptor, which plays a critical role in neurotransmission and is implicated in various neurological disorders .
Potential Mechanisms:
- GABA-A Receptor Modulation : The compound may enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission.
- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the fluorophenyl group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.
Key Structural Features:
- Fluorophenyl Group : Enhances binding affinity to target receptors.
- Hydroxymethyl Substituent : May contribute to the compound's metabolic stability.
- Sulfanyl Linkage : Potentially involved in interactions with biological targets.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant activity against various cancer cell lines.
Case Studies
One notable study investigated the effects of this compound on GABA-A receptor modulation. It was found that the compound enhanced receptor activity, leading to increased sedation in animal models without significant hepatotoxicity, contrasting with other compounds in its class .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares key motifs with several imidazole- and acetamide-based derivatives (Table 1). Notable analogs include:
Key Observations :
- Hydroxymethyl vs.
- Carbamoyl-Methyl vs. Simple Acetamides : The carbamoyl-methyl branch in the target compound introduces additional hydrogen-bonding capacity, which is absent in simpler acetamide analogs like or . This could influence target binding affinity or metabolic stability.
- Fluorophenyl vs. Chlorophenyl/Other Aromatics : Fluorophenyl groups (present in the target and ) may offer distinct electronic and steric effects compared to chlorophenyl () or tolyl () groups, affecting π-π stacking or interactions with hydrophobic enzyme pockets.
Physicochemical Properties
- Melting Points : Compounds with polar substituents (e.g., hydroxymethyl) typically exhibit higher melting points than aryl-substituted analogs. For example, indole derivatives with nitro groups (mp 190–191°C, ) melt higher than those with methoxy groups (mp 153–154°C, ). The target’s hydroxymethyl group may similarly elevate its melting point relative to or .
- Solubility : Hydroxymethyl and carbamoyl groups likely improve water solubility compared to nitro- or aryl-substituted imidazoles (e.g., ).
Spectroscopic Characterization
- NMR: The hydroxymethyl group’s protons (position 5) would resonate downfield (δ ~3.5–4.5 ppm) due to oxygen electronegativity, distinct from aryl-substituted analogs (e.g., δ ~7.0–8.0 ppm for phenyl in ). The carbamoyl-methyl group’s NH signal (δ ~6.5–7.5 ppm) would further differentiate the target from non-carbamoylated analogs .
- Mass Spectrometry : Molecular networking (e.g., cosine scores for MS/MS fragmentation) could distinguish the target from analogs based on unique cleavage patterns from the hydroxymethyl and carbamoyl branches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
